

Introduction: Understanding the Critical Nature of Solubility

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Compound of Interest

Compound Name: 2-Buten-1-ol, 4-(dimethylamino)-,
(E)-

CAS No.: 35956-53-7

Cat. No.: B3189868

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(E)-4-(dimethylamino)-2-buten-1-ol is an amino alcohol containing a tertiary amine, a hydroxyl group, and a carbon-carbon double bond. As with any compound under investigation for pharmaceutical or biochemical applications, a thorough understanding of its solubility profile is not merely a preliminary checkbox but a foundational pillar that dictates its behavior, bioavailability, and ultimate utility.^[1] Low or unpredictable solubility can lead to unreliable results in in vitro assays, poor absorption and bioavailability in vivo, and significant challenges in formulation development.^[1]

This guide provides a comprehensive technical overview of the theoretical and practical aspects of the solubility of (E)-4-(dimethylamino)-2-buten-1-ol. We will delve into its physicochemical properties, explore the profound impact of environmental factors like pH and temperature, and provide detailed, field-proven protocols for its empirical determination. The causality behind each experimental choice is explained to empower researchers to not only execute these methods but to understand the principles that ensure data integrity.

Physicochemical Properties and Predicted Solubility Behavior

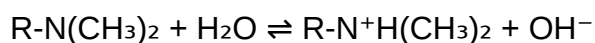
The molecular structure of (E)-4-(dimethylamino)-2-buten-1-ol—featuring both a hydrogen bond donor (-OH) and a hydrogen bond acceptor/basic center (-N(CH₃)₂)—suggests a nuanced solubility profile. The molecule possesses both hydrophilic (polar) and lipophilic (non-polar) character.

- **Polar Moieties:** The hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups are polar and capable of forming hydrogen bonds with protic solvents like water.^{[2][3]} This imparts a degree of inherent aqueous solubility.
- **Non-Polar Moiety:** The four-carbon backbone represents the non-polar, "greasy" part of the molecule. As the hydrocarbon character of a molecule increases, its aqueous solubility tends to decrease.^{[4][5]}
- **Basic Nature:** The tertiary amine group is basic. In aqueous media, it can be protonated to form a cationic ammonium salt. This ionization dramatically increases the polarity of the molecule and, consequently, its water solubility.^{[6][7]}

The interplay between these features dictates the compound's solubility, which can be summarized by the principle of "like dissolves like."^[8] The compound is expected to be soluble in polar solvents and may exhibit solubility in some non-polar organic solvents, but its solubility in aqueous media will be critically dependent on pH.

The Decisive Role of pH on Aqueous Solubility

For an ionizable compound like (E)-4-(dimethylamino)-2-buten-1-ol, pH is the most critical factor governing aqueous solubility. The dimethylamino group is a weak base that exists in equilibrium with its protonated (conjugate acid) form.



The pK_a of the conjugate acid (R-N⁺H(CH₃)₂) determines the pH at which 50% of the molecules are in the ionized form. For typical aliphatic tertiary amines, the pK_a is in the range of 9.5-11.^[6]

- At Low pH ($\text{pH} \ll \text{pKa}$): In acidic conditions, the equilibrium shifts to the right. The compound will be predominantly in its protonated, cationic form ($\text{R-N}^+\text{H}(\text{CH}_3)_2$). This ion is highly polar and interacts favorably with water molecules, leading to high aqueous solubility. [9][10]
- At Neutral pH ($\text{pH} \approx 7$): The compound will be partially protonated, but a significant fraction will exist as the neutral, free base form. Solubility will be moderate but likely lower than in acidic conditions.
- At High pH ($\text{pH} \gg \text{pKa}$): In basic conditions, the equilibrium shifts to the left. The compound will exist almost entirely as the neutral free base. This form is less polar, and its solubility will be significantly lower, dictated primarily by the hydrogen bonding of the hydroxyl group and the overall lipophilicity of the molecule.[10]

This pH-dependent behavior is a crucial consideration for drug development, as the pH varies dramatically throughout the gastrointestinal tract.[11]

Table 1: Predicted Aqueous Solubility of (E)-4-(dimethylamino)-2-buten-1-ol as a Function of pH

pH Range	Predominant Species	Predicted Solubility	Rationale
1.2 - 4.0	Cationic (Protonated Amine)	High	Ionized form is highly polar and readily solvated by water.[9][10]
4.0 - 8.0	Mix of Cationic and Neutral	Moderate to Low	Decreasing protonation leads to lower polarity and reduced solubility.
8.0 - 12.0	Neutral (Free Base)	Low	The uncharged species is significantly less polar; solubility is limited.[7]

Solubility in Organic Solvents

The solubility in organic solvents is governed by the "like dissolves like" principle.[8] The presence of the polar hydroxyl and amino groups, alongside the non-polar carbon chain, allows for solubility in a range of solvents.

Table 2: Predicted Solubility in Common Organic Solvents

Solvent	Solvent Type	Predicted Solubility	Rationale
Methanol, Ethanol	Polar Protic	High / Miscible	The solvent's hydroxyl group can hydrogen bond with both the solute's hydroxyl and amino groups.[2][12]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	High	DMSO is a strong hydrogen bond acceptor and can effectively solvate the molecule.[13]
Dichloromethane (DCM)	Moderately Polar	Moderate to High	The molecule has sufficient non-polar character to dissolve in this less polar solvent.
Ethyl Acetate	Moderately Polar	Moderate	A common solvent for compounds with intermediate polarity. [14]
Hexane, Toluene	Non-Polar	Low to Insoluble	The polar functional groups of the solute have unfavorable interactions with non-polar solvents.[5]

Key Factors Influencing Solubility: A Deeper Dive

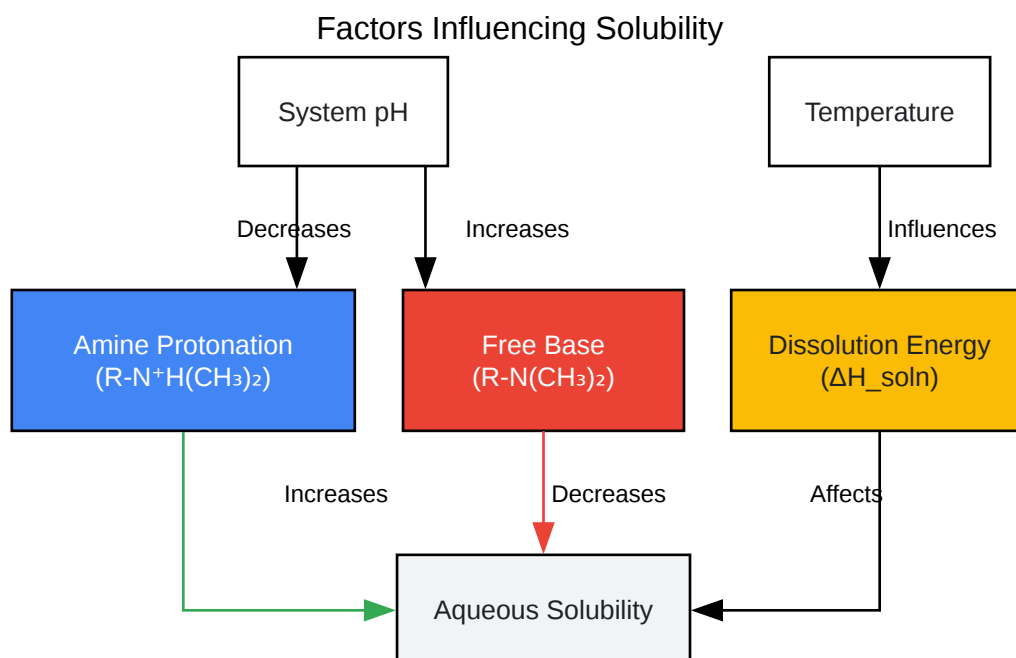
The solubility of a solid is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the dissolved state. Any factor that shifts this equilibrium will alter the solubility.

Temperature

For most solid organic compounds, the dissolution process is endothermic (absorbs heat). According to Le Châtelier's Principle, increasing the temperature will shift the equilibrium towards dissolution to counteract the applied stress, thus increasing solubility.[15][16][17] However, this relationship is not always linear and can vary significantly between compounds.[18] Therefore, solubility data must always be reported at a specified temperature. For pharmaceutical applications, this is often 25 °C (room temperature) or 37 °C (physiological temperature).[11][19]

Diagram of Influencing Factors

The following diagram illustrates the key relationships governing the solubility of (E)-4-(dimethylamino)-2-buten-1-ol.



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Caption: Relationship between pH, temperature, and the aqueous solubility of an amino alcohol.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.^{[20][21]} Its reliability stems from allowing the system to reach a true equilibrium between the undissolved solid and the saturated solution.

Causality and Self-Validation

This protocol is designed to be self-validating. The use of excess solid ensures saturation is possible.^[22] Taking samples at multiple time points (e.g., 24 and 48 hours) confirms that the measured concentration is stable and that equilibrium has indeed been reached. Verifying the pH of the buffer before and after the experiment ensures the conditions remained constant.

Step-by-Step Methodology

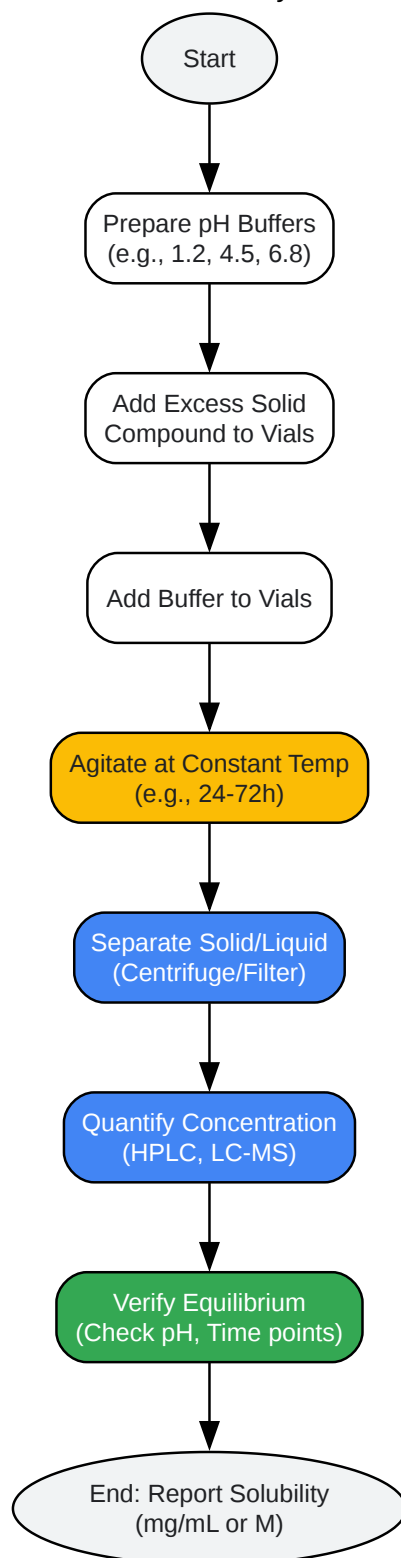
- **Preparation of Buffers:** Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 10.0). For drug development, buffers recommended by ICH guidelines should be used.^{[23][24]}
- **Compound Addition:** Add an excess amount of solid (E)-4-(dimethylamino)-2-buten-1-ol to a series of glass vials. "Excess" means enough solid should remain visible at the end of the experiment. This ensures the solution becomes saturated.^[21]
- **Solvent Addition:** Add a precise volume of each pH buffer to the corresponding vials.
- **Equilibration:** Seal the vials and place them in a shaker or rotator bath maintained at a constant temperature (e.g., 37 ± 1 °C for physiological relevance).^[11] Agitate for a set period, typically 24 to 72 hours.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This is typically achieved by centrifugation of the vial

followed by sampling from the supernatant, or by using a syringe fitted with a non-adsorptive filter (e.g., PTFE).

- Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[20]
- Data Analysis: Construct a calibration curve using standards of known concentration to determine the concentration in the sample. The resulting concentration is the thermodynamic solubility at that specific pH and temperature.
- Verification:
 - Measure the pH of the remaining solution in the vial to confirm it has not shifted during the experiment.[19]
 - Analyze a sample taken at a later time point (e.g., 48 or 72 hours) to ensure the solubility value has reached a plateau, confirming equilibrium.

Workflow Diagram: Shake-Flask Method

Shake-Flask Solubility Workflow



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